molecular formula C16H17N3O5S B4190189 N-isopropyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide

N-isopropyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide

Cat. No. B4190189
M. Wt: 363.4 g/mol
InChI Key: VUOQXWIHMKZMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NIPB and has a molecular weight of 381.42 g/mol. NIPB is a sulfonamide derivative that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of NIPB is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. NIPB has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
NIPB has been shown to have a range of biochemical and physiological effects. Studies have shown that NIPB can inhibit the activity of certain enzymes, including carbonic anhydrase and urease. NIPB has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

NIPB has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on NIPB. One area of focus is on the development of new synthetic methods for NIPB that can improve yield and purity. Another area of focus is on the development of new formulations of NIPB that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of NIPB and its potential applications in various fields.
Conclusion:
N-isopropyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is a promising compound with potential applications in various fields, including cancer research. Its potent anti-cancer activity and selectivity make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

NIPB has gained significant attention in scientific research due to its potential applications in various fields. One of the primary applications of NIPB is in the field of cancer research. Studies have shown that NIPB has potent anti-cancer activity and can inhibit the growth of cancer cells. NIPB has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[(3-nitrophenyl)sulfonylamino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-11(2)17-16(20)14-8-3-4-9-15(14)18-25(23,24)13-7-5-6-12(10-13)19(21)22/h3-11,18H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOQXWIHMKZMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-nitrophenyl)sulfonyl]amino}-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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